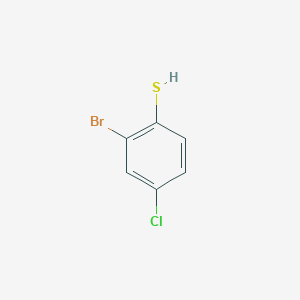

2-Bromo-4-chlorobenzenethiol

Description

Significance of Aryl Thiols in Modern Organic and Materials Chemistry

Aryl thiols, also known as thiophenols, are organic compounds containing a sulfhydryl (-SH) group attached to an aromatic ring. wikipedia.org This functional group imparts unique reactivity, making them valuable intermediates in organic synthesis. ias.ac.in The sulfur atom in a thiol is a potent nucleophile, readily participating in reactions to form new carbon-sulfur bonds, which are foundational to many biologically active molecules and functional materials. ias.ac.inmdpi.com

In materials chemistry, aryl thiols are crucial for the development of stimulus-responsive materials, self-healing polymers, and organic electronics. mdpi.com The ability of thiols to form disulfide bonds, which can be reversibly broken and reformed, is a key feature in the design of dynamic and responsive materials. mdpi.com Furthermore, the interaction of thiols with metal surfaces has been extensively utilized in the fabrication of self-assembled monolayers and nanoparticles.

Overview of Halogenated Benzenethiols as Versatile Building Blocks

The introduction of halogen atoms onto the aromatic ring of a benzenethiol (B1682325), as seen in 2-bromo-4-chlorobenzenethiol, significantly enhances its utility as a synthetic building block. sigmaaldrich.com Halogens can serve as leaving groups in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of complex molecular architectures. organic-chemistry.org The presence and position of these halogens can also influence the electronic properties and reactivity of the thiol group and the aromatic ring. nih.gov

Halogenated building blocks are instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comrsc.org The ability to selectively functionalize different positions on the aromatic ring through the manipulation of the halogen and thiol groups makes halogenated benzenethiols highly sought-after intermediates in synthetic chemistry. researchgate.net

Historical Context and Evolution of Research on this compound

While early research on thiols dates back several decades, focused investigations into specifically substituted derivatives like this compound are more recent. The initial interest in such compounds was likely driven by their potential as intermediates in the synthesis of more complex molecules. For instance, 2-bromo-4-chloroaniline (B1265534) serves as a precursor for the synthesis of this compound. chemicalbook.in A documented synthesis of this compound involves the diazotization of 2-bromo-4-chloroaniline followed by reaction with a sulfur source. unibo.it

In recent years, research has expanded to explore the application of this compound in the development of novel compounds with specific biological activities. For example, it has been used in the synthesis of new quinone derivatives that have shown potential as antibacterial agents. cabidigitallibrary.orgmdpi.com Specifically, a derivative incorporating the 2-bromo-4-chlorophenylthio moiety exhibited activity against Gram-positive bacteria. mdpi.com Furthermore, this thiol has been employed as a reactant in the synthesis of tetracyclic azaphenothiazines, which are being investigated for their potential as new anticancer and antibacterial agents. mdpi.com The evolution of research on this compound highlights a trajectory from a simple chemical intermediate to a key component in the design of functional molecules with potential therapeutic applications.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H4BrClS | nih.gov |

| Molecular Weight | 223.52 g/mol | nih.gov |

| CAS Number | 54404-01-2 | nih.gov |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | chemicalbook.in |

| Melting Point | Not available in the provided search results. | |

| Boiling Point | Not available in the provided search results. | |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOENFIYZEDUWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618389 | |

| Record name | 2-Bromo-4-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54404-01-2 | |

| Record name | 2-Bromo-4-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Chlorobenzenethiol

Precursor-Based Synthesis from 2-Bromo-4-chloroaniline (B1265534)

The most established route to 2-bromo-4-chlorobenzenethiol utilizes 2-bromo-4-chloroaniline as a readily available starting material. This multi-step process involves the initial conversion of the aniline's amino group into a diazonium salt, which is then substituted by a sulfur-containing nucleophile.

The conversion of an aromatic amino group into a thiol is classically achieved via a Sandmeyer-type reaction sequence. This process involves two key stages: diazotization and nucleophilic substitution.

Diazotization: The first step is the transformation of the primary aromatic amine, 2-bromo-4-chloroaniline, into its corresponding diazonium salt. This reaction is typically performed in a cold aqueous mineral acid solution (e.g., hydrochloric or sulfuric acid) with the addition of sodium nitrite (B80452) (NaNO₂). Maintaining a low temperature, generally between 0 and 5°C, is critical to ensure the stability of the resulting diazonium salt and prevent its premature decomposition.

Thiolation: The arenediazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles. To introduce a thiol group, a sulfur-containing reagent is used. A common and effective method involves reacting the diazonium salt with a xanthate salt, such as potassium ethyl xanthate. This forms an aryl dithiocarbonate intermediate, which is subsequently hydrolyzed under basic conditions to yield the target this compound.

An alternative thiolation protocol involves the use of thiourea (B124793). The diazonium salt reacts with thiourea to form an isothiouronium salt, which can then be hydrolyzed, typically with an alkali like sodium hydroxide, to liberate the final benzenethiol (B1682325) product. While direct reaction with sulfide (B99878) or hydrosulfide (B80085) ions is possible, it is often less efficient due to side reactions and the formation of diaryl sulfides.

A developed method for synthesizing alkylthio benzene (B151609) derivatives involves the simultaneous diazotization of aromatic amines and nucleophilic displacement with a thiol. organic-chemistry.org This one-pot procedure simplifies the process by combining the two steps, potentially increasing efficiency. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This process involves the systematic adjustment of various parameters in both the diazotization and thiolation steps. Statistical methods like Design of Experiments (DoE) can be employed to efficiently identify the most critical factors and their optimal levels.

Key parameters for optimization include:

Acid Concentration: The concentration and type of mineral acid used affect the stability of the diazonium salt and the reaction rate. An excess of acid is typically required to prevent the coupling of the diazonium salt with unreacted aniline (B41778).

Reagent Stoichiometry: The molar ratios of sodium nitrite and the sulfur nucleophile to the starting aniline must be carefully controlled to ensure complete conversion while minimizing side reactions.

Solvent: The choice of solvent can influence the solubility of intermediates and the reaction kinetics. While aqueous media are common for diazotization, the use of co-solvents may be necessary for the thiolation step depending on the specific sulfur reagent used.

Below is a table outlining hypothetical optimization parameters for the synthesis via the xanthate route.

| Parameter | Range Explored | Optimal Condition | Rationale |

| Temperature (Diazotization) | 0 - 15 °C | 0 - 5 °C | Minimizes diazonium salt decomposition. |

| NaNO₂ (equivalents) | 1.0 - 1.5 | 1.1 | Ensures complete diazotization without excess nitrous acid. |

| Potassium Ethyl Xanthate (eq.) | 1.0 - 2.0 | 1.2 | Drives the substitution reaction to completion. |

| Hydrolysis Base | NaOH, KOH | KOH | Affects the rate and completeness of the final hydrolysis step. |

| Hydrolysis Temperature | 50 - 90 °C | 80 °C | Balances reaction rate with potential for side reactions. |

Alternative Synthetic Pathways for this compound

Beyond the classic aniline-based route, alternative strategies exist for the synthesis of this compound. These methods often involve the transformation of other functional groups on the 2-bromo-4-chlorobenzene ring or employ modern catalytic chemistry.

Functional group interconversion provides versatile routes starting from different 2-bromo-4-chlorobenzene derivatives.

From 2-bromo-4-chlorophenol (B154644): The hydroxyl group of 2-bromo-4-chlorophenol can be converted to a thiol group via the Newman-Kwart rearrangement. This involves converting the phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the isomeric S-aryl thiocarbamate. Subsequent hydrolysis yields the desired aryl thiol.

From 1,2-dibromo-4-chlorobenzene (B1583115): Nucleophilic aromatic substitution can be employed to replace one of the bromine atoms with a thiol group. This requires a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S). The regioselectivity of this substitution would need to be carefully controlled, as the two bromine atoms are in different electronic environments.

Via Organometallic Intermediates: 1,2-dibromo-4-chlorobenzene can be converted into an organometallic reagent, such as a Grignard or organolithium species, through selective metal-halogen exchange. The more reactive ortho-bromine is typically exchanged first. The resulting organometallic intermediate can then be reacted with elemental sulfur (S₈) followed by an acidic workup to produce this compound.

Modern organic synthesis has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for C–S bond formation. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org These methods offer an alternative to traditional syntheses and can exhibit high efficiency and functional group tolerance.

Palladium-Catalyzed Thiolation: Palladium-based catalysts are widely used for C–S cross-coupling. nih.gov A reaction could be designed between 1,2-dibromo-4-chlorobenzene and a suitable sulfur source. Various sulfur surrogates, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), can be used in place of foul-smelling thiols. researchgate.netlookchem.com The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. nih.govacs.org

Copper-Catalyzed Thiolation (Ullmann-type Reaction): Copper-catalyzed C–S bond formation is a cost-effective alternative to palladium catalysis. thieme-connect.comorganic-chemistry.orgrsc.orgresearchgate.net This approach can couple an aryl halide, such as 1,2-dibromo-4-chlorobenzene, with a sulfur nucleophile. Efficient protocols have been developed using CuI as the catalyst with sources like elemental sulfur or sodium sulfide. organic-chemistry.org These reactions often proceed in good to excellent yields and are compatible with a variety of functional groups. organic-chemistry.org

The table below compares potential catalytic systems for the synthesis from 1,2-dibromo-4-chlorobenzene.

| Catalyst System | Ligand | Sulfur Source | Typical Conditions | Advantages |

| Palladium(II) Acetate | Phosphine Ligand (e.g., Xantphos) | Sodium Thiosulfate | Base (e.g., Cs₂CO₃), 80-110 °C | High functional group tolerance, broad scope. lookchem.com |

| Copper(I) Iodide | None (Ligand-free) | Elemental Sulfur (S₈) | Base (K₂CO₃), DMF, 90 °C | Cost-effective, good yields, avoids thiol reagents. organic-chemistry.org |

| Copper Powder | 1,2-ethanedithiol (catalytic) | Sodium Sulfide (Na₂S·9H₂O) | DMSO, 100 °C | Direct synthesis, high efficiency. thieme-connect.comorganic-chemistry.org |

Derivatization Chemistry of 2 Bromo 4 Chlorobenzenethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group of 2-bromo-4-chlorobenzenethiol is a potent nucleophile and can readily undergo oxidation and addition reactions, making it a valuable precursor in organic synthesis.

One of the most characteristic reactions of thiols is their oxidation to disulfides. For this compound, this reaction yields the symmetrical disulfide, bis(2-bromo-4-chlorophenyl) disulfide. This transformation is a critical process in both chemical synthesis and biological systems, where disulfide bonds play a crucial role in protein structure. nih.govnih.gov The conversion of thiols to disulfides is an important transformation that must be controlled to prevent over-oxidation to sulfoxides or sulfones. researchgate.net

The dimerization of thiols to disulfides can proceed through several mechanistic pathways, primarily involving one-electron or two-electron oxidation processes. nih.gov

Radical Pathway (One-Electron Oxidation): This mechanism involves the formation of a thiyl radical (RS•) as a key intermediate. One-electron oxidation of the thiol generates this radical, and the subsequent combination of two thiyl radicals forms the disulfide bond (RSSR). nih.gov This pathway is often promoted by radical initiators or certain metal catalysts. nih.gov Under physiological conditions, a thiyl radical is more likely to react with a thiolate anion (RS⁻) to form a disulfide radical anion (RSSR•⁻), which can then be oxidized to the final disulfide. nih.gov Recent studies have shown that N-anomeric amides can efficiently convert thiols to sulfur radicals without the need for traditional oxidants or additives, highlighting a radical-based mechanism. nih.gov

Ionic Pathway (Two-Electron Oxidation): This pathway typically involves a nucleophilic attack of a thiolate anion on an electrophilic sulfur species. The reaction can be described by an SN2 type mechanism. nih.gov A common route involves the initial oxidation of the thiol to a sulfenic acid intermediate (RSOH). This intermediate then rapidly reacts with another thiol molecule to produce the disulfide and water. nih.gov Alternatively, the thiol can be converted to a sulfenyl halide intermediate (e.g., RS-Cl), which then reacts with a second thiol molecule. The thiol-disulfide exchange reaction, which can occur via an ionic mechanism, is another important process in these transformations. chimicatechnoacta.ru

The choice between these mechanisms is often influenced by the reaction conditions, including the nature of the oxidant and the pH of the medium.

A wide array of oxidants and catalytic systems have been developed for the efficient and selective oxidation of aryl thiols to their corresponding disulfides. The choice of system depends on factors like substrate tolerance, reaction conditions, and the desired purity of the product. For halogenated aryl thiols like this compound, methods that are tolerant of the halide substituents are essential.

Research on analogous compounds such as 4-chlorobenzenethiol and 2-amino-4-chlorobenzenethiol (B107409) demonstrates the feasibility of this transformation using various systems. sigmaaldrich.comsigmaaldrich.com Both electron-donating and electron-withdrawing groups on the aryl thiol are generally well-tolerated in these oxidation reactions. tandfonline.com

Table 1: Selected Catalytic Systems for the Oxidation of Aryl Thiols to Disulfides

| Catalyst/Oxidant System | Thiol Substrate Example | Key Features | Reference(s) |

| Iron(III)-tetraphenylporphyrin | 4-Chlorothiophenol | Catalytic oxidative coupling. | sigmaaldrich.com |

| Cobalt-salen catalysts / Air | 4-Chlorothiophenol | Uses air as a green oxidizing agent. | sigmaaldrich.comsigmaaldrich.com |

| Bismuth(III) Nitrate Pentahydrate | 4-Chlorobenzenethiol, 4-Bromobenzenethiol | Inexpensive, crystalline solid catalyst. | chemicalbook.in |

| N-anomeric amide (Levin's reagent) | 4-Methylbenzenethiol | Metal-free, additive-free, proceeds via a radical pathway at room temperature. | nih.gov |

| 1-n-butyl-3-methylimidazolium methylselenite | 2-Amino-4-chlorobenzenethiol | Ionic liquid-based system. | sigmaaldrich.com |

| Benzoyl Peroxide (BPO) | 4-Chlorobenzenethiol | Rapid conversion to the disulfide. | rsc.org |

| Microwave / Glycerol / Air | 2-Amino-4-chlorobenzenethiol, 4-Bromobenzenethiol | Green chemistry approach using a recyclable solvent and air as the oxidant. | tandfonline.com |

The nucleophilic nature of the thiol group allows it to readily participate in addition reactions with various electrophilic partners, most notably with carbon-carbon and carbon-heteroatom multiple bonds.

The Thia-Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is a powerful C-S bond-forming reaction. srce.hr In this reaction, the thiolate, generated in situ by a base, acts as the nucleophile. For this compound, this reaction provides a direct route to β-thioether derivatives.

The reactivity in Thia-Michael additions is influenced by the electronic properties of both the thiol and the Michael acceptor. Halogen substituents on the aromatic thiol, such as in 4-chlorobenzenethiol, are generally well-tolerated. rsc.orgthieme-connect.com The reaction often proceeds under base catalysis, with common bases including triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov

A notable application is the reaction of 4-chlorobenzenethiol with 3-bromocoumarin, which proceeds via a DABCO-mediated Thia-Michael addition followed by an elimination step to yield a 4-sulfanylcoumarin derivative. rsc.orgrsc.org This demonstrates the utility of halogenated thiols in synthesizing complex heterocyclic structures.

Table 2: Examples of Thia-Michael Additions with Substituted Thiols

| Thiol | Michael Acceptor | Catalyst/Base | Product Type | Reference(s) |

| 4-Chlorobenzenethiol | 3-Bromocoumarin | DABCO | 4-Sulfanylcoumarin derivative | rsc.orgrsc.org |

| 4-Chlorobenzenethiol | Cyclohex-2-en-1-one | LiClO₄ (Electrocatalysis) | 3-(Arylthio)cyclohexanone derivative | thieme-connect.com |

| p-Chlorobenzenethiol | Benzyl p-bromophenyl ketone | AlCl₃ | Substituted thioethylene | derpharmachemica.com |

| Aryl Thiols | α,β-Unsaturated carboxylic acids | Chiral Thiourea (B124793) | Chiral β-thioether carboxylic acids | rsc.org |

| Benzenethiol (B1682325) | Cyclopentenones | Triethylamine | 3-Thio-cyclopentanone | nih.gov |

The diverse range of accepted substrates highlights the robustness of the Thia-Michael addition for functionalizing molecules with the 2-bromo-4-chlorophenylthio moiety.

S-H insertion reactions involve the formal insertion of a carbene or a related reactive species into the sulfur-hydrogen bond of a thiol. This reaction provides a direct and atom-economical method for forming a new C-S bond and is particularly effective with diazo compounds or sulfoxonium ylides as carbene precursors. organic-chemistry.orgresearchgate.net

For aryl thiols, these reactions can often proceed under mild conditions, sometimes even without a catalyst. For instance, the insertion of sulfoxonium ylides into the S-H bond of various aryl thiols occurs efficiently at room temperature in polar aprotic solvents like acetonitrile, affording β-keto thioethers in high yields. organic-chemistry.org This catalyst-free method is highly chemoselective and tolerates a wide range of functional groups on the aryl thiol. organic-chemistry.org

When stereochemistry is a concern, catalytic enantioselective versions of the S-H insertion have been developed. Chiral thiourea catalysts have been successfully employed for the enantioselective S-H insertion of α-carbonyl sulfoxonium ylides into aryl thiols. nih.gov Furthermore, transition metal catalysts, particularly those based on rhodium, are highly effective for S-H insertion reactions involving diazo compounds. Rh₂(OAc)₄ is a common catalyst for the coupling of α-diazo compounds with a broad spectrum of aromatic and aliphatic thiols. researchgate.net

Table 3: Representative S-H Insertion Reactions with Aryl Thiols

| Thiol Type | Carbene Precursor | Catalyst/Conditions | Product Type | Reference(s) |

| Aryl Thiols | Sulfoxonium ylides | Catalyst-free, Acetonitrile, RT | β-Keto thioethers | organic-chemistry.org |

| Aryl Thiols | α-Carbonyl sulfoxonium ylides | Chiral Thiourea | Enantioenriched β-Keto thioethers | nih.gov |

| Aromatic Thiols | α-Diazo-γ-butyrolactams | Rh₂(OAc)₄ | α-Arylthiolactams | researchgate.net |

| Aryl Thiols | Styryl diazo imides | Electrochemical conditions | S-H insertion product | chemrxiv.orgacs.org |

These methods offer a powerful strategy for the synthesis of complex sulfur-containing molecules starting from aryl thiols like this compound.

Coupling Reactions: Formation of Aryl Sulfanes

The formation of a carbon-sulfur (C-S) bond to create aryl sulfanes (thioethers) is a cornerstone of organosulfur chemistry, with wide applications in pharmaceuticals and materials science. This compound is an excellent precursor for these molecules.

Transition metal catalysis is a powerful tool for the formation of C-S bonds, often providing high yields and functional group tolerance. Both copper and palladium-based systems are prominent in these transformations.

Copper-Catalyzed Coupling: The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple this compound with aryl halides. These reactions typically require a copper catalyst (such as CuI or Cu2O), a base (like K2CO3 or NEt3), and are often performed at elevated temperatures in polar aprotic solvents like DMF or NMP. uu.nl While traditional Ullmann conditions can be harsh, modern advancements have led to milder protocols.

Palladium-Catalyzed Coupling: Palladium catalysts, particularly those supported by specialized phosphine (B1218219) ligands, are highly effective for C-S cross-coupling. amazonaws.com These reactions, which couple a thiol with an aryl halide or pseudohalide, generally exhibit high efficiency and broad substrate scope. mit.edu The choice of ligand is crucial, as it must prevent the catalyst from being deactivated or "poisoned" by the sulfur-containing reactant. amazonaws.com Bidentate phosphines like XantPhos have proven effective in these systems. amazonaws.com

Table 1: Comparison of Metal-Catalyzed C-S Coupling Methodologies

| Catalyst System | Typical Reactants | Base | Solvent | Temperature | Key Features |

| Copper (CuI) | Thiophenol + Aryl Iodide | K2CO3 or NEt3 | NMP, DMF | Moderate to High | Classic method, cost-effective catalyst. uu.nl |

| Palladium (Pd(dba)2/NiXantPhos) | Aryl Benzyl Sulfide (B99878) + Aryl Bromide | NaN(SiMe3)2 | CPME | Moderate | High efficiency, broad scope, requires specialized ligand. organic-chemistry.org |

| Indium (In2O3) | Thiophenol + Aryl Halide | KOH | DMSO | 135 °C | Recyclable nanoparticle catalyst. nih.govacs.org |

To simplify reaction conditions, reduce costs, and avoid the use of potentially toxic or environmentally harmful ligands, significant research has focused on developing ligand-free coupling protocols. In these systems, a simple metal salt or nanoparticle serves as the catalyst without the need for an additional coordinating ligand.

Several ligand-free systems have been successfully developed for C-S cross-coupling. For instance, nanocrystalline indium oxide (In2O3) has been demonstrated as an efficient, recyclable, and ligand-free catalyst for the reaction between aryl halides and thiols. nih.govacs.org Similarly, simple copper salts like copper(I) iodide (CuI) can catalyze the coupling of thiophenols with aryl iodides without any additional ligands under specific conditions. uu.nl More recently, visible-light-promoted methods have emerged that achieve C-S coupling without any metal catalyst or ligand, relying on the formation of an electron donor-acceptor (EDA) complex between the reactants. rsc.org

Table 2: Example of a Ligand-Free C-S Coupling Protocol

| Feature | Protocol Details |

| Catalyst | Nanocrystalline Indium Oxide (In2O3) |

| Reactants | Aryl Halide + Thiol |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) |

| Temperature | 135 °C |

| Advantage | Avoids use of phosphine ligands; catalyst is recyclable. nih.govacs.org |

Synthesis of Sulfonic Acid Derivatives (e.g., Methanesulfonic Acid Salts)

Beyond thioether formation, the thiol group can be derivatized to other sulfur-containing functional groups. A notable transformation is its conversion into S-alkylated sulfonic acid salts. For example, this compound can be converted to [(2-Bromo-4-chlorophenyl)thio]methanesulfonic acid, sodium salt. This reaction is not an oxidation of the thiol to a sulfonic acid, but rather an S-alkylation. It proceeds via the nucleophilic attack of the 2-bromo-4-chlorothiophenolate anion on a suitable electrophile, such as sodium 2-bromoethanesulfonate (B1233127) or a related reagent. orgsyn.org This type of reaction attaches a functionalized alkyl chain to the sulfur atom, expanding the synthetic utility of the parent compound.

Reactions Involving the Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the aromatic ring of this compound provide additional handles for synthetic modification, primarily through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. In this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions. This differential reactivity allows for selective functionalization at the C-2 position.

Suzuki Coupling: This reaction couples the aryl halide with a boronic acid or ester to form a new C-C bond. Reacting this compound with an arylboronic acid would selectively replace the bromine atom, yielding a 2-aryl-4-chlorobenzenethiol derivative.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reaction of this compound with an alkyne would selectively install an alkynyl group at the C-2 position.

Buchwald–Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. This would allow for the selective introduction of a nitrogen-based substituent at the C-2 position of the ring.

For all these reactions, the thiol group can potentially interfere with the palladium catalyst. Therefore, it is often necessary to protect the thiol group (e.g., as a thioether) before performing the cross-coupling reaction, followed by a deprotection step.

Table 3: Selective Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Product Type |

| Suzuki | R-B(OH)2 | C-C | Pd(PPh3)4 / Base | 2-Aryl-4-chlorobenzenethiol |

| Sonogashira | R-C≡CH | C-C (sp) | PdCl2(PPh3)2 / CuI / Base | 2-Alkynyl-4-chlorobenzenethiol |

| Buchwald-Hartwig | R2NH | C-N | Pd(dba)2 / Ligand / Base | 2-(Dialkylamino)-4-chlorobenzenethiol |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The success of this reaction typically depends on the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

The ring of this compound is not strongly activated for SNAr because bromine and chlorine are only weakly deactivating and the thiol group is a weak activator. Therefore, direct substitution of either halogen via the addition-elimination mechanism requires harsh conditions.

An alternative pathway, the elimination-addition (benzyne) mechanism , can occur under forcing conditions with a very strong base, such as sodium amide (NaNH2). In this mechanism, the base would first deprotonate the ring at a position adjacent to a halogen. Subsequent elimination of the halide (e.g., HBr) would form a highly reactive benzyne intermediate . The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation to yield the final product. This mechanism can lead to a mixture of isomers, as the incoming nucleophile does not always add to the carbon that the leaving group was originally attached to (a phenomenon known as cine substitution).

Synthesis of Heterocyclic Systems from this compound

The presence of reactive functional groups in this compound facilitates its use as a key building block for the construction of various sulfur-containing heterocyclic systems.

Formation of Benzothiadiazepine and Benzothiadiazocine Derivatives

While specific literature detailing the synthesis of benzothiadiazepine and benzothiadiazocine derivatives directly from this compound is not abundant, the synthesis of such compounds has been reported using its isomer, 2-bromo-5-chlorobenzenethiol (B3029135). chemicalbook.com This suggests that this compound could similarly serve as a precursor for these seven- and eight-membered heterocyclic rings. The general synthetic strategy would likely involve the reaction of this compound with appropriate bifunctional reagents that can undergo cyclization to form the desired heterocyclic framework. For instance, reaction with a dihaloalkane or a protected amino-aldehyde could lead to the formation of the benzothiadiazepine or benzothiadiazocine ring system, respectively.

The synthesis of a novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring system has been reported, highlighting the construction of complex fused heterocyclic systems containing a thiadiazocine core. researchgate.net Additionally, the synthesis of 8-chloro-2-(4-methoxybenzyl)-5-methyl-2,3,4,5-tetrahydrobenzo[f] mdpi.comresearchgate.netscispace.comthiadiazepine 1,1-dioxide demonstrates the successful formation of a benzothiadiazepine ring with various substitutions. rsc.org

Synthesis of Pyrimidinium Chlorides

The reaction of the isomeric 2-bromo-5-chlorobenzenethiol with substituted aminopyrimidines to yield pyrimidinium chlorides has been documented. chemicalbook.com This reaction likely proceeds through the nucleophilic substitution of the thiol group on an activated pyrimidine (B1678525) ring, followed by quaternization of a nitrogen atom in the pyrimidine ring. It is plausible that this compound could undergo similar reactions to afford the corresponding pyrimidinium chlorides. The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from pyridine (B92270) and thionyl chloride provides a general precedent for the formation of such pyridinium (B92312) salts. researchgate.net

Preparation of Benzothiazole (B30560) Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of applications. The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic reagents. mdpi.comacs.org While direct synthesis from this compound is not explicitly detailed, its close analog, 2-amino-4-chlorobenzenethiol, readily undergoes condensation with aldehydes and ketones to form benzothiazole derivatives. mdpi.com For instance, the reaction of 2-amino-4-chlorobenzenethiol with sodium dimethyldithiocarbamate (B2753861) in the presence of AlCl3 as a catalyst and DMF as a solvent at 120 °C has been shown to produce the corresponding 2-substituted benzothiazole in high yield (95%). mdpi.com

The general synthesis of 2-arylbenzothiazoles can be achieved through the reaction of 2-aminothiophenols with aryl aldehydes in the presence of an oxidant like air in DMSO, often without the need for a catalyst. acs.org The reaction of 2-amino-3-chlorobenzenethiol with 2-nitrobenzaldehyde, however, resulted in a lower yield of 43%, indicating that the electronic nature of the substituents on both the benzenethiol and the aldehyde can significantly influence the reaction outcome. mdpi.com

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-amino-4-chlorobenzenethiol | sodium dimethyldithiocarbamate | 2-(dimethylthiocarbamoylthio)-4-chlorobenzothiazole | 95 | mdpi.com |

| 2-amino-3-chlorobenzenethiol | 2-nitrobenzaldehyde | 2-(2-nitrophenyl)-3-chlorobenzothiazole | 43 | mdpi.com |

| 2-aminothiophenol | Benzaldehyde derivatives | 2-substituted benzothiazoles | 65-83 | researchgate.net |

Table 1: Synthesis of Benzothiazole Derivatives from Substituted 2-Aminothiophenols

Other Sulfur-Containing Heterocycles

The reactivity of the thiol group in this compound makes it a suitable starting material for the synthesis of various other sulfur-containing heterocycles. clockss.org For example, condensation and oxidative cyclization of 2-aminobenzenethiols with β-diketones or β-ketoesters in dimethyl sulfoxide (DMSO) is a common method for preparing 4H-1,4-benzothiazines. researchgate.net The synthesis of 7-bromo-4H-1,4-benzothiazines has been achieved through the condensation of 2-amino-5-bromobenzenethiol (B1270659) with γ-diketones in DMSO. researchgate.net Furthermore, the reaction of 2-amino-4-chlorobenzenethiol with bromopyruvic acid has been shown to yield the corresponding 4H-benzo[b] mdpi.comrsc.orgthiazine-3-carboxylic acid derivative. beilstein-journals.org

A blue light-promoted radical-mediated spiro-tricyclization of N-arylpropiolamides with thiophenols, including 4-chlorobenzenethiol, has been developed for the synthesis of complex sulfur-containing heterocycles. unilag.edu.ng This method provides access to spiro-tricyclic compounds in good yields. unilag.edu.ng

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-amino-5-bromobenzenethiol | γ-diketones | 7-bromo-4H-1,4-benzothiazines | - | researchgate.net |

| 2-amino-4-chlorobenzenethiol | Bromopyruvic acid | 7-chloro-4H-benzo[b] mdpi.comrsc.orgthiazine-3-carboxylic acid | 43-66 | beilstein-journals.org |

| N-arylpropiolamide | 4-chlorobenzenethiol | 2-((4-chlorophenyl)thio)-spiro-tricyclic compound | 67 | unilag.edu.ng |

Table 2: Synthesis of Other Sulfur-Containing Heterocycles

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chlorobenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, etc.)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and conformation of atoms.

Chemical Shift Assignments and Structural Correlations

The ¹H and ¹³C NMR spectra of 2-bromo-4-chlorobenzenethiol and its derivatives are characterized by distinct chemical shifts and coupling patterns that are highly informative of the substitution pattern on the aromatic ring.

In a derivative, 8-((2-bromo-4-chlorophenyl)thio)-6-ethyl-2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone, the protons on the 2-bromo-4-chlorophenylthio moiety have been explicitly assigned. cabidigitallibrary.org The proton ortho to the bromine atom (H-3) appears as a doublet at δ 7.82 ppm with a small coupling constant (J = 1.9 Hz) due to meta-coupling with H-5. cabidigitallibrary.org The proton ortho to the chlorine atom (H-5) resonates as a doublet of doublets at δ 7.44 ppm, showing both ortho-coupling to H-6 (J = 8.3 Hz) and meta-coupling to H-3 (J = 1.9 Hz). cabidigitallibrary.org The proton meta to both halogens (H-6) is observed as a doublet at δ 7.59 ppm with a large ortho-coupling constant (J = 8.3 Hz). cabidigitallibrary.org

The ¹³C NMR shifts are also sensitive to the electronic effects of the substituents. The carbon atom directly bonded to the electronegative bromine atom (ipso-carbon) often exhibits an upfield shift due to the 'heavy atom effect', where the large electron cloud of bromine increases the diamagnetic shielding of the attached carbon nucleus. stackexchange.com In contrast, carbons ortho and para to the halogen and sulfur substituents are influenced by their inductive and resonance effects. stackexchange.com For a derivative of this compound, the aromatic carbons of the phenylthio group were identified in the ¹³C NMR spectrum, although specific individual assignments were not provided in the available data. cabidigitallibrary.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3' | 7.82 | d | 1.9 |

| H-5' | 7.44 | dd | 8.3, 1.9 |

| H-6' | 7.59 | d | 8.3 |

Conformational Analysis via NMR

The conformational preferences of the thiol (-SH) group in benzenethiols can be investigated using long-range spin-spin coupling constants (⁵J) between the sulfhydryl proton and the ring protons. The magnitude of the five-bond coupling (⁵J(H,SH)) is dependent on the dihedral angle (θ) between the C-S-H plane and the benzene (B151609) ring. cdnsciencepub.com This coupling is primarily transmitted through a σ-π mechanism and is maximal when the S-H bond is oriented perpendicular to the plane of the aromatic ring (θ = 90°) and minimal or zero when it is in the plane of the ring (θ = 0° or 180°). cdnsciencepub.com By analyzing these coupling constants in substituted benzenethiols, such as 4-chlorobenzenethiol, researchers can deduce the rotational barriers and the preferred orientation of the S-H group relative to the ring. cdnsciencepub.com This analysis provides insight into the subtle interplay of steric and electronic effects that govern the molecule's three-dimensional structure.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of compounds like this compound.

Vibrational Mode Analysis and Functional Group Identification

The vibrational spectrum of this compound is dominated by modes associated with the substituted benzene ring and the thiol group.

S-H Stretch: The S-H stretching vibration is typically weak in the IR spectrum and appears in the range of 2550-2600 cm⁻¹.

C-S Stretch: The C-S stretching vibration is found in the region of 600-750 cm⁻¹.

C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are key identifiers. Studies on various halogen-substituted benzenethiols using Surface-Enhanced Raman Scattering (SERS) have identified the C-Cl stretching mode at approximately 767 cm⁻¹ and the C-Br stretching mode at around 742 cm⁻¹. aip.org

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. derpharmachemica.com In-plane C=C ring stretching vibrations typically occur in the 1400-1620 cm⁻¹ region. aip.org Aromatic ring stretching modes for halogenated benzenethiols have been noted between 1580-1615 cm⁻¹. aip.org C-H in-plane and out-of-plane bending vibrations also produce characteristic signals that are sensitive to the substitution pattern. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| S-H | Stretch | 2550 - 2600 | |

| Aromatic C-H | Stretch | >3000 | derpharmachemica.com |

| Aromatic C=C | Ring Stretch | 1580 - 1615 | aip.org |

| C-Cl | Stretch | ~767 | aip.org |

| C-Br | Stretch | ~742 | aip.org |

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Molecular Weight Determination and Fragmentation Pattern Elucidation

For this compound, HRMS provides the exact mass, which can be used to unequivocally determine its molecular formula. The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum, which serves as a clear diagnostic tool for its identification. The M, M+2, and M+4 peaks, resulting from the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, are characteristic.

The calculated monoisotopic mass of this compound (C₆H₄BrClS) is 221.89056 Da. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClS |

| Molecular Weight (Average) | 223.52 g/mol |

| Exact Mass (Monoisotopic) | 221.89056 Da |

While specific fragmentation studies for this compound are not detailed in the reviewed literature, the fragmentation patterns of related halogenated aromatic compounds typically involve the initial loss of the halogen atoms or other small neutral molecules. For instance, studies on related molecules show fragmentation patterns dominated by the loss of the chlorine atom. The elucidation of these fragmentation pathways provides further confirmation of the molecule's structure. HRMS analysis of derivatives, such as the one mentioned in the NMR section, has been used to confirm their calculated molecular weights, lending further support to their structural assignments. cabidigitallibrary.org

X-ray Crystallography of this compound and its Complexes/Derivatives

Direct single-crystal X-ray diffraction data for this compound is not currently available in open literature or crystallographic databases. However, the crystallographic analysis of a complex derivative, 8-((2-bromo-4-chlorophenyl)thio)-6-ethyl-2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone, provides valuable information on the conformational properties and interaction patterns of the this compound fragment when incorporated into a larger molecular system. mdpi.com

The crystal structure of 8-((2-bromo-4-chlorophenyl)thio)-6-ethyl-2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone was determined through single-crystal X-ray diffraction. mdpi.com This analysis reveals the precise spatial arrangement of the atoms, including the bond lengths and angles of the 2-bromo-4-chlorophenylthio group. The core structure consists of the pyrimido[4,5-c]isoquinoline-tetraone system, to which the this compound is attached via a sulfur bridge.

Regioselective addition of this compound to the quinone core of the precursor molecule results in the formation of the C-8 substituted regioisomer. mdpi.com The solid-state conformation of the molecule, particularly the dihedral angles between the phenyl ring of the thiol derivative and the isoquinoline (B145761) core, is a key feature determined by the crystal packing forces.

While the specific crystallographic data for this derivative, such as unit cell parameters and detailed bond lengths/angles, require access to the primary crystallographic information files deposited with the Cambridge Structural Database (CSD), the study confirms the successful synthesis and structural characterization of this complex. mdpi.com

The presence of bromine and chlorine atoms on the benzenethiol (B1682325) ring, in conjunction with the various functional groups on the pyrimido[4,5-c]isoquinoline-tetraone core, creates opportunities for a range of intermolecular interactions within the crystal lattice. These interactions are fundamental to the stability of the crystal packing.

In the crystal structure of 8-((2-bromo-4-chlorophenyl)thio)-6-ethyl-2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone, one would anticipate the presence of several types of non-covalent interactions. Although the detailed analysis of these interactions is contingent on the specific crystallographic data, the molecular structure suggests the potential for:

Halogen Bonding: The bromine and chlorine substituents on the phenyl ring are potential halogen bond donors, which could interact with electron-rich atoms like the carbonyl oxygens of neighboring molecules.

π-π Stacking: The aromatic rings of the benzenethiol and the isoquinoline core could engage in π-π stacking interactions, further stabilizing the crystal structure.

A comprehensive analysis of these interactions would necessitate the detailed crystallographic data from the deposited structure.

Computational and Theoretical Studies of 2 Bromo 4 Chlorobenzenethiol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-bromo-4-chlorobenzenethiol, which in turn governs its chemical behavior. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of aromatic thiols and their derivatives due to its favorable balance of accuracy and computational cost. nih.gov In studies of related substituted benzenethiols, DFT methods, such as B3LYP combined with basis sets like 6-31+G*, are used to calculate a variety of molecular descriptors. tandfonline.com These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the molecular electrostatic potential.

For a molecule like this compound, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Map Electron Density: Visualize the molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the sulfur atom and the aromatic ring are regions of significant electronic interest.

Calculate Atomic Charges: Methods like Mulliken charge analysis can be used to determine the partial charges on each atom, which helps in understanding intramolecular interactions and reactivity. researcher.liferesearchgate.net

While specific DFT studies focusing exclusively on this compound are not extensively documented in broad literature, the application of these methods to highly similar structures provides a clear blueprint for its theoretical investigation. For instance, DFT calculations have been successfully used to analyze isomer stability in derivatives of 2-amino-4-chlorobenzenethiol (B107409) and to model the pKa of various substituted thiols. tandfonline.combeilstein-journals.org

Table 1: Examples of DFT Applications in Studying Related Thiol Compounds

| Compound/System | DFT Method/Basis Set | Property Investigated | Reference |

|---|---|---|---|

| Substituted Benzenethiols | B3LYP/6-31+G* | Quantum chemical descriptors for pKa prediction | tandfonline.com |

| Derivatives of 2-Amino-4-chlorobenzenethiol | ωB97xD/6-31G(d) // MN15/6-311+G(2d,p) | Isomer stability (ΔG) | beilstein-journals.org |

| 2-mercaptobenzimidazole on Gold | B3PW91 | Vibrational properties and molecule-surface interaction | nih.gov |

Beyond DFT, other quantum mechanical methods are available for theoretical studies.

Ab Initio Calculations: These methods solve the Schrödinger equation from "first principles" without using experimental data for simplification. dokumen.pub Hartree-Fock (HF) is the simplest ab initio method. While computationally more demanding than DFT for a given level of accuracy, ab initio methods are crucial for benchmarking and for systems where DFT functionals may be unreliable. They provide a foundational approach to calculating molecular geometries and energies. nstl.gov.cn

Semi-Empirical Methods: These methods, such as RM1, simplify quantum mechanical calculations by incorporating parameters derived from experimental data. tandfonline.com They are significantly faster than DFT or ab initio methods, making them suitable for rapid screening of large molecules or for preliminary geometry optimizations before employing more rigorous techniques. tandfonline.com Their application has proven useful in correlating calculated quantum chemical descriptors with experimental values, such as the aqueous pKa of thiols. tandfonline.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

To understand the kinetics and feasibility of a reaction involving this compound, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to locate and characterize these transient structures.

The process typically involves:

Locating the TS: Algorithms search the potential energy surface for a first-order saddle point, which corresponds to the TS.

Characterization: A key verification step is performing frequency calculations on the optimized TS geometry. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. uw.edu.pl

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate.

This type of analysis has been applied to gold-catalyzed reactions of related compounds like 4-chlorobenzenethiol and 4-bromobenzenethiol, demonstrating its power in confirming proposed mechanistic pathways. uw.edu.pl

Many reactions involving thiols proceed through radical intermediates. The formation of a thiyl radical (Ar-S•) from this compound is a plausible initial step in various oxidative or photochemically initiated reactions. Computational modeling can provide significant insights into the stability and subsequent reactivity of these radicals.

Studies on the addition of p-chlorobenzenethiol to acetylenic compounds suggest that the stability of the intermediate carbon-centered radical dictates the final product distribution. researchgate.net The stability of these radical intermediates is determined by factors like resonance delocalization. researchgate.net For this compound, computational models could be used to evaluate the spin density distribution in the corresponding thiyl radical and any subsequent carbon-centered radical adducts, predicting the most likely reaction pathways. rsc.orgthieme-connect.com

Table 2: Radical Intermediates in Thiol Reactions Investigated Computationally

| Reaction Type | Proposed Radical Intermediates | Computational Insight | Reference |

|---|---|---|---|

| Addition to Acetylenes | Thiyl radical (ArS•), Vinylic radical | Relative stability of isomeric radical intermediates determines product ratio. | researchgate.net |

| Addition to Alkenes | Thiyl radical (ArS•), Carbon-centered radical (R-CH•-CH₂-SAr) | Geometry and electronic structure of the carbon-centered radical influence stereoselectivity. | rsc.org |

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful aid in the interpretation of experimental results and the structural confirmation of synthesized compounds.

For this compound, these methods can predict:

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule's normal modes. The calculated spectrum can then be compared with experimental FT-IR and Raman spectra to provide a detailed assignment of the observed absorption bands. nih.govresearchgate.net This is a standard method for confirming the structure of complex organic molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By modeling the magnetic shielding of each nucleus, it is possible to obtain theoretical spectra that correlate well with experimental data, aiding in signal assignment.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) or Time-Dependent Hartree-Fock (TD-HF) methods are used to calculate the energies of electronic transitions. researcher.life This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to transitions between molecular orbitals (e.g., n→π* or π→π*). researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Schiff Base

| Spectroscopic Technique | Calculated Value (cm⁻¹) (B3LYP/6-31G(d,p)) | Experimental Value (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| FT-IR | 1625 | 1618 | C=N stretching |

| FT-IR | 1288 | 1280 | C-O stretching |

| FT-IR | 3065 | 3055 | C-H aromatic stretching |

Note: This table is illustrative, based on data for a Schiff base containing a brominated phenol (B47542) moiety, to demonstrate the typical correlation between calculated and experimental values. researchgate.net

Theoretical Estimation of Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a thiol in a given environment. Theoretical calculations have become a valuable approach for estimating the pKa of organic molecules, including substituted thiophenols. The primary methods involve the calculation of the Gibbs free energy of dissociation (ΔG°acid) in solution.

Several computational strategies are employed to predict aqueous pKa values. tandfonline.com The "direct method" calculates the free energy change for the dissociation equilibrium directly in the solvent phase. acs.org This is represented by the equation:

HA(aq) ⇌ A-(aq) + H+(aq)

Alternatively, thermodynamic cycles are used, which dissect the process into more manageable steps, such as gas-phase deprotonation and the solvation of each species. acs.org

The accuracy of these calculations is highly dependent on the chosen level of theory and the solvation model. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method, with various functionals like B3LYP, M06-2X, and PBE being commonly applied. researchgate.net To account for the solvent effects, which are crucial for pKa calculations, implicit or continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently utilized. acs.orgresearchgate.net Studies on a range of thiols have shown that DFT methods, when combined with appropriate solvation models, can predict pKa values with a mean absolute error of less than one pKa unit. acs.orgresearchgate.net For instance, the M06-2X functional with the SMD solvation model has been identified as providing reliable pKa predictions for various thiol compounds. researchgate.net

While specific theoretical pKa calculations for this compound are not extensively documented in the literature, the established methodologies for substituted thiols provide a clear framework for its estimation. The electron-withdrawing nature of the bromine and chlorine atoms is expected to increase the acidity (lower the pKa) of the thiol group compared to unsubstituted benzenethiol (B1682325) by stabilizing the resulting thiolate anion.

Table 1: Common Theoretical Methods for Aqueous pKa Estimation of Thiols

| Method/Functional | Solvation Model | Typical Application | Reference |

| DFT (M06-2X) | SMD | Provides optimal precision for a variety of thiol compounds. | researchgate.net |

| DFT (B3LYP) | PCM / SM5.4 | Widely used for calculating properties of organic molecules. | tandfonline.com |

| Semi-empirical (RM1) | SM8 | A faster, less computationally expensive method. | tandfonline.com |

| Composite Methods (G4) | SMD | High-accuracy methods, often used for benchmarking. | acs.org |

Conformational Landscape Analysis

The conformational landscape of this compound is primarily defined by the rotation of the sulfhydryl (-SH) group around the C-S bond. This rotation dictates the orientation of the hydrogen atom relative to the plane of the benzene (B151609) ring. The key parameter describing this rotation is the dihedral angle (τ or θ), often defined as H-S-C-C.

Computational methods, particularly DFT, are used to explore the potential energy surface associated with this rotation. By systematically varying the H-S-C-C dihedral angle and calculating the energy at each point, a rotational profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them.

For substituted benzenethiols, two primary conformers are typically considered:

Planar (or cis/trans): Where the S-H bond lies in the plane of the aromatic ring (dihedral angle of 0° or 180°). The relative stability of these planar forms can be influenced by intramolecular interactions.

Non-planar (or perpendicular): Where the S-H bond is perpendicular to the ring plane (dihedral angle of 90°). This conformation is often the transition state for interconversion between planar forms.

Studies on related molecules, such as 4-chlorobenzenethiol, have utilized computational and spectroscopic methods to investigate the rotational barrier of the S-H group. cdnsciencepub.com The analysis of spin-spin coupling constants in NMR spectroscopy, complemented by theoretical calculations, can provide insight into the potential energy barrier and the preferred conformation in solution. cdnsciencepub.com For this compound, the presence of the ortho-bromo substituent could introduce steric or electrostatic interactions that influence the conformational preference and the barrier to rotation compared to singly substituted thiophenols. A detailed conformational analysis would calculate the relative energies of the possible conformers to determine the most stable structure.

Table 2: Parameters for Conformational Analysis of this compound

| Parameter | Description | Theoretical Method | Expected Outcome |

| Dihedral Angle (H-S-C1-C2) | Defines the rotation of the thiol group relative to the benzene ring. | DFT Scan | Identification of energy minima and maxima. |

| Relative Energy (ΔE) | The energy difference between a conformer and the most stable conformer. | DFT Optimization | Determines the population of each conformer. |

| Rotational Barrier | The energy required to rotate the S-H group from one stable conformer to another. | DFT (Transition State Search) | Quantifies the energetic barrier for interconversion. |

Applications of 2 Bromo 4 Chlorobenzenethiol As a Chemical Building Block

Role in Complex Organic Synthesis

The strategic placement of the bromo, chloro, and thiol functional groups on the benzene (B151609) ring makes 2-bromo-4-chlorobenzenethiol a valuable intermediate for creating intricate organic molecules. cymitquimica.com The thiol group offers a nucleophilic center, while the halogen atoms provide sites for cross-coupling reactions, enabling the sequential and controlled introduction of different molecular fragments. cymitquimica.comthieme-connect.com

This compound is frequently employed as an intermediate in multi-step reaction pathways to generate more complex structures. It can be synthesized from precursors like 2-bromo-4-chloroaniline (B1265534) through a diazotization reaction followed by treatment with a sulfur source. unibo.itacs.org Once formed, it participates in various transformations.

A notable application is its use in copper-catalyzed coupling reactions, such as the Ullmann condensation. thieme-connect.comwikipedia.org For instance, it reacts with 2-bromobenzamides in a one-pot, two-step process to form dibenzothiazepinones. In this sequence, an initial Ullmann coupling forms a thioether intermediate, which then undergoes an intramolecular Goldberg coupling at a higher temperature to yield the final tricyclic product. thieme-connect.com This highlights its role as a critical link in cascade reactions that efficiently build molecular complexity.

Furthermore, it serves as the starting thiol for synthesizing complex quinone derivatives. In one example, it was used to prepare 8-((2-bromo-4-chlorophenyl)thio)-6-ethyl-2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone, a molecule investigated for its antibacterial properties. mdpi.commdpi-res.com

Table 1: Examples of this compound in Synthetic Sequences

| Starting Material(s) | Intermediate | Final Product Class | Reaction Type | Ref. |

| 2-Bromo-4-chloroaniline | This compound | Not specified (used for further synthesis) | Diazotization | unibo.it |

| This compound , 2-Bromobenzamide | Thioether | Dibenzothiazepinone | Ullmann/Goldberg Coupling | thieme-connect.com |

| This compound , Tricyclic Quinone Core | - | Pyrimido[4,5-c]isoquinoline derivative | Nucleophilic Substitution | mdpi.commdpi-res.com |

The unique electronic and structural properties of this compound make it a suitable precursor for advanced organic materials. Its derivatives have been incorporated into structures designed for specific functions, such as fluorescent probes. rsc.orgrsc.org

A significant application is in the synthesis of 4-sulfanylcoumarins. The reaction of this compound with 3-bromocoumarins, promoted by a base like DABCO, yields 4-((2-bromo-4-chlorophenyl)thio)coumarin derivatives. rsc.orgnih.gov The coumarin (B35378) core is a well-known scaffold in materials science, and the introduction of a sulfur-containing substituent can modulate its properties. rsc.orgrsc.org These 4-sulfanylcoumarin structures are found in functional materials, including selective fluorescent probes. rsc.org

Scaffold for Pharmacologically Relevant Molecules (e.g., heterocyclic scaffolds)

This compound is a key starting material for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their potential biological activities. The thiol and halogen groups enable its integration into ring systems, forming the core of pharmacologically active molecules. mdpi.combeilstein-journals.org

It is used in the synthesis of benzothiazines, a class of nitrogen and sulfur-containing heterocycles. beilstein-journals.org For example, the reaction of 2-amino-4-chlorobenzenethiol (B107409) (a closely related derivative) with β-keto esters can lead to the formation of 4H-benzo-1,4-thiazines. beilstein-journals.org These scaffolds are known to possess a wide array of pharmacological properties, including anticancer and antimicrobial activities. beilstein-journals.org

More complex polycyclic systems can also be constructed. The reaction of 2-amino-4-chlorobenzenethiol with 3-bromo-2-chloroquinoline (B35304) is a pathway to synthesize 6H-8-chloroquinobenzothiazine, a tetracyclic azaphenothiazine. mdpi.com This reaction can proceed through an intermediate phenyl quinoline (B57606) sulfide (B99878), followed by cyclization. mdpi.com Derivatives of this scaffold have been investigated for their potential as new anticancer and antibacterial agents. mdpi.com Additionally, the synthesis of 8-((2-bromo-4-chlorophenyl)thio)pyrimido[4,5-c]isoquinoline-tetraone derivatives, which were evaluated as antibacterial agents, further demonstrates the role of this compound in creating complex, pharmacologically relevant molecules. mdpi.commdpi-res.com

Table 2: Pharmacologically Relevant Scaffolds from this compound and Analogs

| Starting Thiol | Reagent(s) | Resulting Heterocyclic Scaffold | Potential Application | Ref. |

| 2-Amino-4-chlorobenzenethiol | β-Keto Esters | 4H-Benzo-1,4-thiazine | Anticancer, Antimicrobial | beilstein-journals.org |

| 2-Amino-4-chlorobenzenethiol | 3-Bromo-2-chloroquinoline | 6H-8-Chloroquinobenzothiazine | Anticancer, Antibacterial | mdpi.com |

| This compound | 2-Bromobenzamide | Dibenzothiazepinone | Medicinal Chemistry | thieme-connect.com |

| This compound | Pyrimido[4,5-c]isoquinoline precursor | Thio-substituted Pyrimido[4,5-c]isoquinoline | Antibacterial | mdpi.commdpi-res.com |

Development of Agrochemicals and Specialty Chemicals

The reactivity of this compound makes it a building block for the synthesis of agrochemicals and other specialty chemicals. lookchem.comcymitquimica.com The Ullmann reaction, a transformation readily undergone by this compound, is a fundamental tool in the development of agrochemicals and commercial dyes. wikipedia.org

While specific commercial agrochemicals derived directly from this compound are not extensively documented in the provided context, its utility is implied through its incorporation into molecular classes relevant to the field. For instance, aryl heteroaryl ketones, which can be synthesized using building blocks like this compound, are core structures in several commercial agrochemicals with fungicidal properties. acs.org

In the realm of specialty chemicals, its role as a precursor to functional materials like 4-sulfanylcoumarin-based fluorescent probes is a prime example. rsc.orgrsc.org Additionally, its derivatives, such as 2-bromo-4-chloropropiophenone, are noted as important intermediates in the synthesis of fine chemicals. modichemical.com The ability to participate in reactions that form C-S bonds is crucial, as these bonds are key components in many bioactive molecules and powerful intermediates in organic synthesis. rsc.org

Coordination Chemistry and Catalytic Applications of 2 Bromo 4 Chlorobenzenethiol Derivatives

Synthesis and Characterization of Metal Complexes Incorporating Derivatives of 2-Bromo-4-chlorobenzenethiol

The synthesis of metal complexes using ligands derived from this compound involves the initial design and synthesis of the ligand, followed by its reaction with a suitable metal precursor. The resulting complexes are then characterized to understand their structural and electronic nature.

The functional groups on this compound allow for its use as a building block in the synthesis of more elaborate ligand structures. The thiol (-SH) group is a key reactive site, readily participating in nucleophilic substitution or addition reactions to form thioethers, which can act as ligands.

One strategy involves the direct reaction of the thiolate with an electrophilic center on a larger organic framework. For instance, this compound has been used to synthesize quinone derivatives by reacting it with a suitable precursor, resulting in a complex molecule where the thiophenol moiety is appended as a thioether. mdpi.comcabidigitallibrary.org An example of such a derivative is 8-((2-bromo-4-chlorophenyl)thio)-6-ethyl-2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone. mdpi.com

Another approach involves modifying the thiol before incorporating it into a larger structure. Fluoroalkylation of 2-bromobenzenethiol can be performed to create intermediates that are then used in subsequent coupling reactions, such as the Suzuki-Miyaura coupling, to build complex bidentate or polydentate ligands. acs.org For example, 4-bromo-2-chlorobenzenethiol (B3059408) can be methylated and then undergo a series of reactions including imination, oxidation, and hydrolysis to form bromochloroarylsulfoximines, which are versatile intermediates for further ligand synthesis. acs.org

Furthermore, related aminothiophenols, such as 2-amino-4-chlorobenzenethiol (B107409), can be used to synthesize Schiff base ligands. These are typically formed through the condensation reaction between the amino group of the thiophenol and an aldehyde or ketone. researchgate.netresearchgate.net These Schiff bases can then act as multidentate ligands, coordinating to metal ions through both the nitrogen and sulfur atoms.

Metal complexes featuring thiolate ligands derived from halogenated benzenethiols have been synthesized and structurally characterized, providing insight into their coordination behavior. Although direct crystal structures for this compound complexes are not extensively reported in the provided context, data from closely related analogues like 4-chlorobenzenethiol and 4-bromobenzenethiol are informative.

Dinuclear copper(II) complexes have been prepared where two copper centers are bridged by a single thiolate sulfur atom from ligands such as 4-chlorobenzenethiol and 4-bromobenzenethiol. rsc.org In these complexes, the thiolate ligand acts as a 3-electron donor. wikipedia.org X-ray crystallography of a related complex, [Cu₂(L')₂(SC₆H₄Cl-4)][PF₆] (where L' is a macrocyclic ligand), reveals a dinuclear structure with specific bond distances and angles that define the geometry around the metal centers. rsc.org

Table 1: Selected Structural Data for a Dinuclear Copper(II) Thiolate Complex Analogue Data for [Cu₂(L')₂(SC₆H₄Cl-4)][PF₆], an analogue to complexes of this compound. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| Cu-S Bond Length (Å) | ~2.3 Å (typical range) |

| Cu-S-Cu Angle (°) | ~100-110° (typical range) |

Another class of relevant complexes involves the {ReO}³⁺ core. '3+1' mixed-ligand complexes of oxorhenium(V) have been synthesized using a tridentate aminodithiol [SNS] ligand and a monodentate thiolate [S] ligand. nih.gov Derivatives using 4-bromobenzenethiol and 4-chlorobenzenethiol as the monodentate ligand have been successfully isolated and characterized. nih.gov These complexes, with the general formula [ReO(SNS)(SAr)], typically exhibit a distorted square pyramidal geometry, with the oxygen atom at the apical position and the three sulfur atoms from the SNS ligand and the one sulfur from the arylthiolate forming the basal plane.

The electronic properties of these metal-thiolate complexes are also of significant interest. The interaction between the thiolate sulfur and the metal center often gives rise to intense ligand-to-metal charge-transfer (LMCT) bands in the visible region of the electronic spectrum. rsc.org For the dinuclear copper(II) complexes, absorptions in the 320-200 nm region are attributed to thiolate sulfur-to-copper(II) charge-transfer transitions. rsc.org

Exploration of Catalytic Activity of this compound-Derived Complexes

Metal complexes derived from substituted benzenethiols are explored for their potential as catalysts in various organic transformations. Their activity is often tuned by modifying the ligands or the metal center.

Catalysis can be broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. ucl.ac.uk

Homogeneous Catalysis : Most complexes derived from this compound, being discrete molecules soluble in organic solvents, are primarily investigated as homogeneous catalysts. rsc.orgnih.govnbu.ac.in This allows for catalysis to occur under milder conditions, but separation of the catalyst from the product can be challenging. ucl.ac.uk Examples include copper-dithioether complexes used in coupling reactions. nbu.ac.in

Heterogeneous Catalysis : To overcome the separation challenges of homogeneous catalysis, researchers work on developing solid-supported catalysts. rsc.org This involves anchoring a homogeneous catalyst onto a solid support, such as a polymer. While specific examples involving this compound ligands are not detailed, this is a general strategy to bridge the gap between homogeneous and heterogeneous systems. rsc.orgnih.gov Another approach is the use of metal-organic frameworks (MOFs) or inorganic clusters which can act as robust, recyclable heterogeneous catalysts. mdpi.comrsc.org For example, a samarium-based inorganic cluster has been used as a recyclable catalyst for the aerobic oxidation of thiols. mdpi.com

Complexes derived from or related to this compound have shown activity in several key reaction types.

Oxidation Reactions : A notable application is the catalytic oxidation of thiols to disulfides. This is an important transformation with applications ranging from chemical synthesis to materials science. mdpi.com An inorganic samarium cluster, Sm-OC, has been shown to be an efficient and chemoselective heterogeneous catalyst for the aerobic oxidation of a wide range of thiols, including 2-bromobenzenethiol and 4-chlorobenzenethiol, to their corresponding disulfides with high yields. mdpi.com

Coupling Reactions : Metal complexes are widely used to catalyze the formation of new chemical bonds. Iron and palladium complexes have been used to catalyze the C-S cross-dehydrogenative coupling (CDC) of methylarenes with thiols. rsc.org In one study, an FeBr₂/TBHP system was used to synthesize thioesters, while a Pd(OAc)₂/O₂/TBHP system was used for the synthesis of thioethers, using 4-chlorobenzenethiol as the thiol source. rsc.org These reactions represent a greener alternative to traditional methods by activating C-H bonds directly. rsc.org

Table 2: Catalytic C-S Bond Formation using a 4-Chlorobenzenethiol Analogue rsc.org

| Reaction Type | Catalyst System | Thiol Substrate | Product Type | Yield (%) |

|---|---|---|---|---|

| CDC Coupling | FeBr₂ / TBHP | 4-Chlorobenzenethiol | Thioester | 78 |

| CDC Coupling | Pd(OAc)₂ / O₂ / TBHP | 4-Chlorobenzenethiol | Thioether | 72 |

Additionally, copper complexes with dithioether ligands, which are structurally related to derivatives of this compound, have been employed as catalysts for three-component A³ coupling reactions to synthesize propargylamines and for azide-alkyne cycloaddition (click chemistry) to form 1,2,3-triazoles. nbu.ac.in

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Chlorobenzenethiol

Radical Reaction Pathways and Intermediates

The generation of radical intermediates from thiols is a powerful strategy in organic synthesis, allowing for the homolytic cleavage of the S-H bond to form a highly reactive thiyl radical. nih.gov This process can be initiated through various means, including photochemical or electrochemical methods, often involving a proton-coupled electron transfer (PCET) mechanism. nih.gov In a PCET process, both a proton and an electron are transferred from the thiol, formally removing a hydrogen atom (H•) and generating the corresponding thiyl radical. nih.gov

Experimental studies provide evidence for the involvement of such radical pathways in reactions with substituted thiophenols. The involvement of free radicals can be demonstrated through control experiments. For instance, in some electrochemical transformations involving thiols, the addition of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can significantly diminish or completely inhibit the reaction, which points to a radical-mediated process. thieme-connect.com In one study, the reaction of a thiol with TEMPO under standard electrochemical conditions afforded a TEMPO-trapped adduct, confirming the generation of a thiyl radical. thieme-connect.com

Further direct evidence for radical intermediates comes from spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical species. sioc-journal.cn In the study of an electrochemical cross-coupling reaction of 4-chlorobenzenethiol, EPR experiments using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin-trapping agent successfully identified signals corresponding to a trapped sulfur-centered radical, confirming its presence as a key intermediate in the reaction mechanism. sioc-journal.cn